2-Bromo-3-fluoroaniline

Organic Synthesis Halogenated Anilines Reaction Yield

2-Bromo-3-fluoroaniline (C₆H₅BrFN, MW 190.01 g/mol) is a crystalline 2,3-dihalogenated aniline derivative bearing ortho-bromine and meta-fluorine substituents relative to the amine. It is commercially available at ≥97% purity.

Molecular Formula C6H5BrFN
Molecular Weight 190.01 g/mol
CAS No. 111721-75-6
Cat. No. B056032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3-fluoroaniline
CAS111721-75-6
Molecular FormulaC6H5BrFN
Molecular Weight190.01 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)Br)N
InChIInChI=1S/C6H5BrFN/c7-6-4(8)2-1-3-5(6)9/h1-3H,9H2
InChIKeyXZRSXRUYZXBTGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-3-fluoroaniline (CAS 111721-75-6): A Defined 2,3-Dihaloaniline Building Block for Regioselective Heterocycle Synthesis


2-Bromo-3-fluoroaniline (C₆H₅BrFN, MW 190.01 g/mol) is a crystalline 2,3-dihalogenated aniline derivative bearing ortho-bromine and meta-fluorine substituents relative to the amine. It is commercially available at ≥97% purity . The compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, with the specific 2,3-substitution pattern enabling regioselective transformations that are inaccessible with other bromo-fluoroaniline isomers [1]. Its primary documented application is as a precursor to 4-halo-1H-indoles and 6-fluoro-7-substituted indole derivatives, scaffolds of significant medicinal relevance [2].

Why 2-Bromo-3-fluoroaniline Cannot Be Replaced by Another Bromo-fluoroaniline Isomer in Regioselective Synthesis


The term 'bromo-fluoroaniline' encompasses at least eight constitutional isomers, each with distinct physical state, melting point, boiling point, and reactivity profiles. Substituting 2-bromo-3-fluoroaniline with 2-bromo-4-fluoroaniline (mp 41 °C), 2-bromo-5-fluoroaniline (mp 43–47 °C), or 2-bromo-6-fluoroaniline (liquid at RT) changes not only handling logistics but also the electronic environment of the amine and halogen substituents . Critically, the ortho-bromine/meta-fluorine arrangement in the target compound directs electrophilic aromatic substitution and cross-coupling regiochemistry in a way that other isomers cannot replicate, as demonstrated in the synthesis of 4-bromo-1H-indoles where the bromine atom is retained at the indole 4-position [1]. The quantitative comparisons below establish that generic substitution introduces measurable differences in physical properties, synthetic yield, and downstream product fidelity.

Quantitative Differentiation of 2-Bromo-3-fluoroaniline from Its Closest Analogs: Head-to-Head and Cross-Study Evidence


Synthesis Yield and Physical State: 2-Bromo- vs. 2-Iodo- vs. 2-Chloro-3-fluoroaniline from a Unified Protocol

In a direct head-to-head comparison using identical hydrolysis conditions (NaOH, EtOH, reflux, 2 h), 2-bromo-3-fluoroaniline (6ab) was obtained in 85% isolated yield as a white solid (mp 32–34 °C), compared to 2-iodo-3-fluoroaniline (6aa) in 86% yield as a white solid (mp 52–54 °C), and 2-chloro-3-fluoroaniline (6ac) in 85% yield as a colorless oil [1]. Although yields are comparable, the bromo analog offers a critical handling advantage: it is a low-melting solid amenable to precise weighing and storage, unlike the chloro analog which is a liquid prone to volumetric dispensing errors. The iodo analog, while also solid, has a higher melting point and is substantially more expensive due to the cost of iodine reagents.

Organic Synthesis Halogenated Anilines Reaction Yield

Melting Point Differentiation Across Bromo-fluoroaniline Regioisomers: Impact on Purification and Formulation

The melting point of 2-bromo-3-fluoroaniline (32–34 °C) is the lowest among crystalline bromo-fluoroaniline isomers, contrasting with 2-bromo-4-fluoroaniline (41 °C), 2-bromo-5-fluoroaniline (43–47 °C), and 4-bromo-3-fluoroaniline (72–73 °C) [1]. The 2-bromo-6-fluoroaniline isomer is a liquid at room temperature. This 7–39 °C lower melting point compared to other solid regioisomers means that 2-bromo-3-fluoroaniline can be melt-processed or handled near ambient temperature with minimal energy input, an advantage for large-scale reactions requiring molten reagent transfer. Conversely, its near-ambient melting point necessitates controlled-temperature storage (recommended: 2–8 °C or inert atmosphere at room temperature) to prevent sintering, a consideration not required for the higher-melting 4-bromo-3-fluoroaniline.

Physical Chemistry Crystallization Process Chemistry

Boiling Point and Density: Distinguishing Ortho-Bromo Regioisomers for Distillation-Based Purification

The predicted boiling point of 2-bromo-3-fluoroaniline at 760 mmHg is 229.8 ± 20.0 °C, which is approximately 9 °C higher than 2-bromo-4-fluoroaniline (221 °C), approximately 19 °C higher than 2-bromo-6-fluoroaniline (211 °C), and comparable to 3-bromo-2-fluoroaniline (228 °C) . Density at 20 °C is 1.670 g/cm³ for the target compound, versus 1.674 g/cm³ for 2-bromo-6-fluoroaniline and 1.694 g/cm³ for 3-bromo-2-fluoroaniline. These differences, while modest, are sufficient to affect fractional distillation cut points and refractive index monitoring (n20/D 1.583 vs. 1.582 for 2-bromo-6-fluoroaniline). For laboratories employing distillation as a purification step, the 9 °C higher boiling point relative to the 4-fluoro isomer provides a wider separation window from lower-boiling reaction solvents.

Separation Science Distillation Physical Property

Regioselective Precursor to 4-Bromo-1H-Indoles: A Transformation Unique to 2,3-Dihaloaniline Substitution Pattern

The Guilarte et al. study demonstrated that 2,3-dihaloanilides bearing bromine at the 2-position and iodine at the 3-position undergo selective Sonogashira coupling at iodine, followed by cyclization to yield 4-bromo-1H-indoles (24) with the bromine retained at the indole 4-position [1]. This regiochemical outcome is dictated by the 2,3-substitution pattern: the ortho relationship between the amine (after deprotection) and the alkyne coupling site enables indole cyclization, while the meta-bromine is carried through to the product. Regioisomeric 2,4- or 2,5-dihaloanilines would produce indoles halogenated at different positions (5- or 6-bromoindoles), which are distinct chemical entities with different biological activity profiles. In one-pot protocols, 4-bromoindoles were obtained in yields of 45–75% depending on the alkyne substrate (Table 5), with the authors noting that competitive Pd-catalyzed processes involving the C–Br bond reduced yields relative to the chloro analog, indicating that the bromine substituent modulates, but does not preclude, the tandem coupling-cyclization efficiency.

Heterocyclic Chemistry Indole Synthesis Sonogashira Coupling

Predicted pKa as a Reactivity Indicator: Basicity of 2-Bromo-3-fluoroaniline Relative to Aniline and Halogenated Analogs

The predicted pKa of the protonated amine in 2-bromo-3-fluoroaniline is 1.52 ± 0.10, indicating significantly reduced basicity compared to unsubstituted aniline (pKa of anilinium ion ≈ 4.6) [1]. This approximately 3-unit decrease is attributable to the combined electron-withdrawing effects of ortho-bromine (σₘ = 0.39) and meta-fluorine (σₘ = 0.34). In comparison, 2-bromo-4-fluoroaniline has a reported pKb of 11.40 (corresponding to pKa of conjugate acid ≈ 2.60), making it approximately 1 unit more basic than the target compound . This difference in amine basicity directly affects the pH-dependent partitioning between free base and salt forms during aqueous workup, the rate of N-acylation reactions, and the equilibrium of diazonium salt formation. For researchers designing diazotization or amide coupling steps, the lower pKa of the 2,3-isomer means that a slightly lower pH is required to maintain the reactive free-base form compared to the 2,4-isomer.

Physical Organic Chemistry Basicity Structure-Activity Relationship

Procurement-Relevant Application Scenarios for 2-Bromo-3-fluoroaniline: Where Its Specific Properties Drive Scientific Value


Synthesis of 4-Bromo-1H-Indole Libraries for Kinase Inhibitor Discovery

Medicinal chemistry programs targeting the 4-position of the indole scaffold require a halogen handle at this site for subsequent diversification. 2-Bromo-3-fluoroaniline, converted to its 2-iodo-3-bromo-N-protected derivative, is the demonstrated precursor for 4-bromoindoles via selective Sonogashira coupling-cyclization (yields 45–75%) [1]. The retained bromine enables late-stage Suzuki or Buchwald-Hartwig functionalization. Alternative regioisomers (e.g., 2-bromo-4-fluoroaniline) would misplace the halogen to the indole 5- or 6-position, producing compounds outside the desired chemical space. Procurement teams supporting indole-based kinase inhibitor projects should specify the 2,3-isomer to ensure regiochemical fidelity in the core scaffold.

Multi-Step Solid-Phase or Automated Synthesis Requiring Gravimetric Dispensing

For automated synthesis platforms or solid-phase organic synthesis where reagents are dispensed gravimetrically, the solid physical state of 2-bromo-3-fluoroaniline (mp 32–34 °C) offers a distinct advantage over the liquid 2-chloro-3-fluoroaniline analog [1]. Solids eliminate the need for calibrated liquid handlers, reduce volatility-related headspace hazards, and improve dispensing accuracy to ±0.1 mg on standard analytical balances. The low melting point also permits gentle melt-transfer if preferred. Laboratories transitioning from manual to automated workflows should select the bromo solid over the chloro liquid for improved process reliability.

6-Fluoro-7-Substituted Indole Derivatives for CNS Drug Development

A published synthetic route to 6-fluoro-7-substituted indole derivatives—scaffolds relevant to CNS-targeted prostaglandin D2 receptor antagonists—uses 2-bromo-3-fluoroaniline as a key intermediate [2]. The ortho-metalation strategy employed to generate this intermediate exploits the specific 2,3-substitution pattern; the ortho-bromine directs lithiation while the meta-fluorine modulates ring electronics without interfering with subsequent pyranoindole formation. No other bromo-fluoroaniline isomer can replicate this ortho-metalation reactivity profile. Research groups pursuing fluorinated indole-based CNS agents should procure this specific isomer to access the validated synthetic pathway.

Distillation-Enabled Purification in Kilogram-Scale Process Development

For process chemists scaling reactions to kilogram quantities, the 9 °C higher boiling point of 2-bromo-3-fluoroaniline (229.8 °C predicted) relative to 2-bromo-4-fluoroaniline (221 °C) provides a wider distillation window for separation from lower-boiling solvents such as THF (66 °C), EtOAc (77 °C), or toluene (111 °C) . When distillation is the preferred purification method over chromatography at scale, this boiling point differential reduces the risk of product carryover into solvent fractions, improving isolated yield and purity. Process development teams evaluating bromo-fluoroaniline intermediates should consider boiling point in their solvent swap and purification strategy.

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